molecular formula C18H14N2O2 B12884351 5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline CAS No. 569352-87-0

5-Methoxy-4-(1,3-oxazol-5-yl)-2-(phenylethynyl)aniline

Cat. No.: B12884351
CAS No.: 569352-87-0
M. Wt: 290.3 g/mol
InChI Key: WDGKNFXMDOPASZ-UHFFFAOYSA-N
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Description

5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline: is an organic compound that belongs to the class of aniline derivatives It features a methoxy group, an oxazole ring, and a phenylethynyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline typically involves multiple steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Introduction of the Phenylethynyl Group: This step often involves a Sonogashira coupling reaction between a halogenated aniline derivative and a phenylacetylene.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using a methoxide ion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the aniline nitrogen.

    Reduction: Reduction reactions may target the oxazole ring or the phenylethynyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Products may include quinones or nitroso derivatives.

    Reduction: Products may include reduced oxazole derivatives or hydrogenated phenylethynyl groups.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline depends on its specific application:

    Pharmacological Effects: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Biochemical Pathways: It could influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Oxazol-5-yl)-2-(phenylethynyl)aniline: Lacks the methoxy group, which may affect its reactivity and applications.

    5-Methoxy-2-(phenylethynyl)aniline:

    5-Methoxy-4-(oxazol-5-yl)aniline: Lacks the phenylethynyl group, which may alter its electronic properties and interactions.

Uniqueness

5-Methoxy-4-(oxazol-5-yl)-2-(phenylethynyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

569352-87-0

Molecular Formula

C18H14N2O2

Molecular Weight

290.3 g/mol

IUPAC Name

5-methoxy-4-(1,3-oxazol-5-yl)-2-(2-phenylethynyl)aniline

InChI

InChI=1S/C18H14N2O2/c1-21-17-10-16(19)14(8-7-13-5-3-2-4-6-13)9-15(17)18-11-20-12-22-18/h2-6,9-12H,19H2,1H3

InChI Key

WDGKNFXMDOPASZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C#CC2=CC=CC=C2)C3=CN=CO3

Origin of Product

United States

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